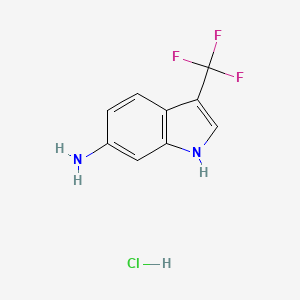

3-(trifluoromethyl)-1H-indol-6-amine hydrochloride

Descripción general

Descripción

3-(trifluoromethyl)-1H-indol-6-amine hydrochloride is an organic compound . It is classified as an aromatic amine and is a colorless liquid . The corresponding dimethylamino derivative is also known .

Synthesis Analysis

The synthesis of this compound involves several steps . The method comprises the following steps: adding ethanol and hydrazine hydrate; dropwisely adding 2-chloropyrazine; regulating the pH value to 6; and removing impurities to obtain 2 . Then, adding chlorobenzene and trifluoroacetic anhydride; adding the 2 under the action of stirring; heating, adding methanesulfonic acid into the mixed reaction solution, refluxing, and distilling out trifluoroacetic acid .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Trifluoromethylation

The trifluoromethyl group plays a crucial role in pharmaceutical and agrochemical compounds due to its electron-withdrawing properties, enhancing molecular interaction with proteins. Cho et al. (2010) developed an efficient method for the trifluoromethylation of aryl substrates, including heterocycles, under mild conditions. This process tolerates various functional groups, making it suitable for late-stage modifications of advanced intermediates (Cho et al., 2010).

Aminomethylation of Electron-rich Aromatics

Sakai et al. (2003) demonstrated the copper(II) and hafnium(IV) triflate-catalyzed aminomethylation of indole with an N-silyl-N,O-acetal containing a trichloromethyl group. This reaction allowed for the smooth introduction of an aminomethyl group onto indoles, producing primary amine derivatives in high yields (Sakai et al., 2003).

Electrophilic S-Trifluoromethylation

Capone et al. (2008) introduced a new method to selectively attach CF3 groups to the S-atom of cysteine side chains in peptides. This technique opens up possibilities for medicinal chemistry applications, including spin-labeling and imaging (Capone et al., 2008).

Synthesis of 3-Trifluoromethyl Indole Derivatives

Rodrigues et al. (2001) explored the reaction of trifluoromethyl epoxy ethers with aromatic amines, leading to the synthesis of trifluoromethyl indole derivatives. This synthesis route provides a pathway to obtain compounds with potential biological activities (Rodrigues et al., 2001).

N-Heterocycle-Forming Amino/Carboperfluoroalkylations

Kawamura et al. (2017) developed a method for synthesizing a diverse array of perfluoroalkylated amines and N-heterocycles, contributing to the library of potential drug candidates and agrochemicals. This process utilizes perfluoro acid anhydrides and shows promise for creating complex molecules, including trifluoromethylated tetrahydroharmine and spiroindolone (Kawamura et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-(trifluoromethyl)-1H-indol-6-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-4-14-8-3-5(13)1-2-6(7)8;/h1-4,14H,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUYNEXRVDJIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3.3]heptane-2,6-dione](/img/structure/B3114226.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)ethanone](/img/structure/B3114241.png)

![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/structure/B3114246.png)

![[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride](/img/structure/B3114249.png)

![2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B3114268.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/structure/B3114282.png)

![Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)](/img/structure/B3114288.png)